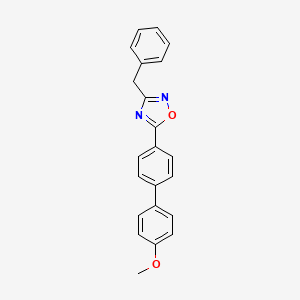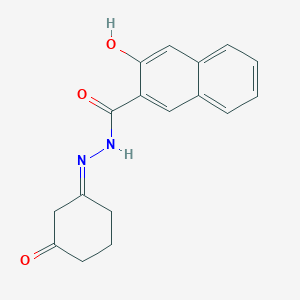
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as '4-BPEO' and has a molecular formula of C16H14BrN3O.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. The compound also interacts with various neurotransmitter receptors in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-inflammatory and analgesic effects. The compound has also been shown to exhibit antioxidant properties, which may contribute to its potential use in the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is its potential use as an anti-inflammatory and analgesic agent. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole. One of the significant directions is to further investigate the compound's mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore the synthesis of analogs of the compound to improve its bioavailability and efficacy. Additionally, the compound's potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of future research.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide and 2-phenylethyl isocyanate in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified through recrystallization. The yield of the product is typically around 60-70%.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. One of the significant applications is in the field of medicinal chemistry, where the compound has shown promising results as an anti-inflammatory and analgesic agent. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSDDWCGWOEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)


![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)


